Boc-Sar-OSu

描述

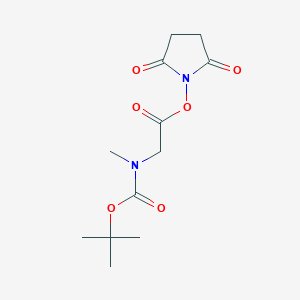

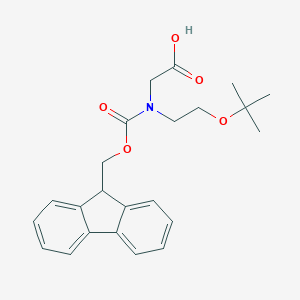

“Boc-Sar-OSu” is a chemical compound with the molecular formula C12H18N2O6 . It is used in the field of organic synthesis, particularly in the protection of amino functions .

Synthesis Analysis

The synthesis of Boc-Sar-OSu involves the protection of various amino acids with N-(9-fluorenylmethoxycarbonyl)oxysuccinimide (FMOC-OSu). This process can be carried out under mild reaction conditions in a catalyst and solvent-free media . The products of this synthesis are confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

Chemical Reactions Analysis

The chemical reactions involving Boc-Sar-OSu primarily involve the protection of amino functions. This process is generally the first option in a synthetic project when there is a need to protect an amino function . The Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .

科学研究应用

通过SARS研究增进对科学探究的理解:这项研究讨论了通过对严重急性呼吸综合征(SARS)的研究如何提供对科学本质和科学探究的洞察,对教育项目有用(Wong, Hodson, Kwan & Yung, 2008)。

日本SAR应用研究:本文回顾了日本SAR应用研究委员会的角色和活动,该委员会成立于2005年,重点关注灾害预防和环境监测(Nonaka & Sasagawa, 2012)。

用于无人水下车辆检测的SAR成像:这项研究讨论了利用SAR成像技术开发MiniSAR系统以检测水下车辆(Li, Liu & Li, 2023)。

针灸机制研究:本文涵盖了针灸研究的各个方面,包括其机制和在不同领域中的应用(Napadow et al., 2008)。

从SAR图像中分类油污:这项研究描述了使用视觉词袋方法来区分SAR图像中的油污和类似现象的方法(Dhavalikar & Choudhari, 2021)。

农业SAR遥感技术的进展:这篇评论讨论了最近在利用SAR遥感技术进行各种农业应用方面取得的进展,包括作物识别和产量估算(Liu et al., 2019)。

利用开放科学链保护研究文物的完整性:本文探讨了利用区块链技术来保护研究数据集的完整性(Shantharam et al., 2021)。

作用机制

Target of Action

Boc-Sar-OSu, also known as Boc-N-Me-Gly-OSu, is a compound used in peptide synthesis . The primary targets of Boc-Sar-OSu are the amino groups of peptides and proteins. It acts as a protecting group for these amino groups during peptide synthesis, preventing unwanted side reactions.

Mode of Action

Boc-Sar-OSu interacts with its targets by forming a covalent bond with the amino group of the peptide or protein. This interaction results in the protection of the amino group, preventing it from participating in any unwanted side reactions during the peptide synthesis process .

Biochemical Pathways

The biochemical pathways affected by Boc-Sar-OSu are those involved in peptide synthesis. By protecting the amino groups of peptides and proteins, Boc-Sar-OSu allows for the selective addition of other amino acids to the peptide chain. This enables the synthesis of complex peptides with a high degree of control over the sequence .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Boc-Sar-OSu would be largely determined by the specific conditions of the peptide synthesis process .

Result of Action

The result of Boc-Sar-OSu’s action is the successful synthesis of complex peptides with a high degree of control over the sequence. By protecting the amino groups of peptides and proteins, Boc-Sar-OSu prevents unwanted side reactions, allowing for the selective addition of other amino acids to the peptide chain .

Action Environment

The action of Boc-Sar-OSu is influenced by various environmental factors. For instance, the pH of the solution can affect the efficiency of the protection of the amino groups. Moreover, the temperature and solvent used can also influence the reaction rate and efficiency. It is typically stored in a freezer to maintain its stability .

安全和危害

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O6/c1-12(2,3)19-11(18)13(4)7-10(17)20-14-8(15)5-6-9(14)16/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVEKCHUPMRHPKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448548 | |

| Record name | Boc-Sar-OSu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Sar-OSu | |

CAS RN |

80621-90-5 | |

| Record name | Boc-Sar-OSu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(Tert-butoxycarbonyl)amino]hexanoic acid](/img/structure/B558030.png)

![4-[(tert-Butoxycarbonyl)amino]butanoic acid](/img/structure/B558031.png)